![molecular formula C14H17IO B15277406 4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[222]octane is a bicyclic organic compound featuring an iodomethyl group and a phenyl ring attached to an oxabicyclo[222]octane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the incorporation of the iodomethyl group into the bicyclic structure. The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, forming new ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodomethyl group.
Applications De Recherche Scientifique
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It can be utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane exerts its effects involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the phenyl ring and bicyclic core provide structural stability and influence the compound’s reactivity. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A structurally similar compound with different substituents.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring system.
Cubane: A cubic-shaped molecule with unique properties.
Uniqueness
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane is unique due to its combination of an iodomethyl group, a phenyl ring, and an oxabicyclo[2.2.2]octane core. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H17IO |
|---|---|
Poids moléculaire |
328.19 g/mol |
Nom IUPAC |
4-(iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17IO/c15-10-13-6-8-14(9-7-13,16-11-13)12-4-2-1-3-5-12/h1-5H,6-11H2 |
Clé InChI |
WRRBOVHWKYEWPD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CO2)CI)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


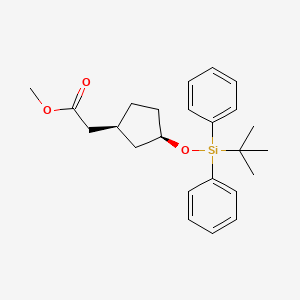
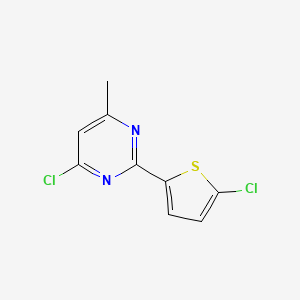
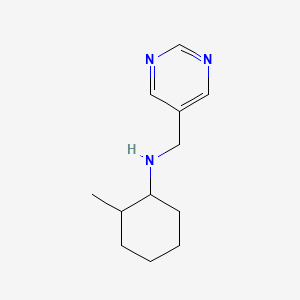
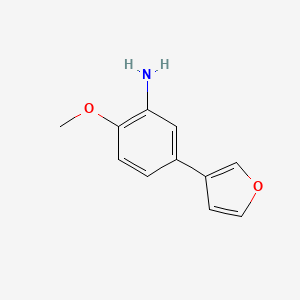
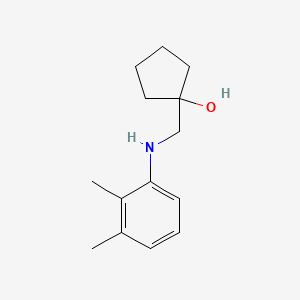



![tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B15277356.png)
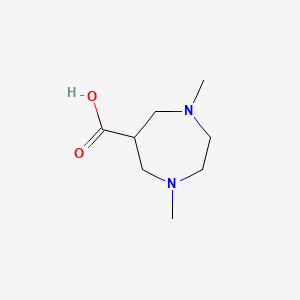

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)


